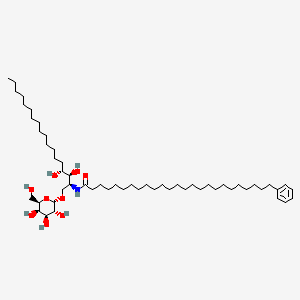![molecular formula C25H33NO5 B1261609 (3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one](/img/structure/B1261609.png)
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one is a secondary metabolite derived from fungi, specifically isolated from the species Endothia gyrosa. This compound has garnered significant attention due to its diverse biological activities, including its potential therapeutic applications in treating diseases such as leukemia and osteoclast-related bone disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cytochalasin Z11 involves bioinspired strategies that mimic natural biosynthetic pathways. These methods often employ a combination of polyketide synthase and non-ribosomal peptide synthetase pathways, which are characteristic of fungal secondary metabolites .
Industrial Production Methods: Industrial production of cytochalasin Z11 typically involves the cultivation of Endothia gyrosa on solid substrates. This method allows for the efficient extraction and isolation of the compound, ensuring a consistent yield for further applications .
Analyse Chemischer Reaktionen
Types of Reactions: (3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique isoindolone-containing tricyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions involving cytochalasin Z11 include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions are typically mild, ensuring the stability of the compound .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of cytochalasin Z11, which retain the core structure of the compound while exhibiting modified biological activities .
Wissenschaftliche Forschungsanwendungen
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one has a wide range of scientific research applications:
Wirkmechanismus
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one exerts its effects primarily by disrupting the actin cytoskeleton. It binds to actin filaments, preventing their polymerization and leading to the inhibition of various cellular processes, including cell division and migration. This mechanism is particularly effective in targeting cancer cells and osteoclasts, making cytochalasin Z11 a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: (3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one belongs to the cytochalasin family, which includes compounds such as cytochalasin A, cytochalasin B, and cytochalasin D. These compounds share a similar core structure but differ in their side chains and specific biological activities .
Uniqueness: What sets cytochalasin Z11 apart from other cytochalasins is its unique ability to inhibit osteoclastogenesis and its potential therapeutic applications in treating bone-related diseases. Additionally, its specific structural features contribute to its distinct biological activities, making it a valuable compound for scientific research and medical applications .
Eigenschaften
Molekularformel |
C25H33NO5 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one |
InChI |
InChI=1S/C25H33NO5/c1-14(22(28)17(4)27)9-8-12-19-23(29)16(3)15(2)21-20(26-24(30)25(19,21)31)13-18-10-6-5-7-11-18/h5-8,10-12,14-15,17,19-21,23,27,29,31H,3,9,13H2,1-2,4H3,(H,26,30)/b12-8+/t14-,15+,17-,19-,20-,21-,23+,25+/m0/s1 |
InChI-Schlüssel |
XKLGDBFKKUIZTH-UPQYTXQESA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@]2([C@H]([C@@H](C1=C)O)/C=C/C[C@H](C)C(=O)[C@H](C)O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)C(=O)C(C)O)O)CC3=CC=CC=C3 |
Synonyme |
cytochalasin Z11 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



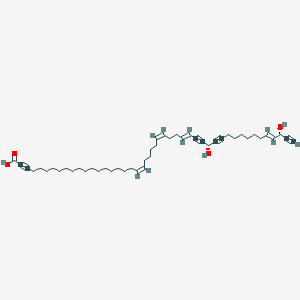
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B1261528.png)
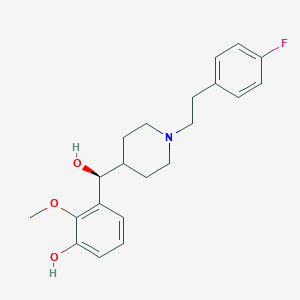
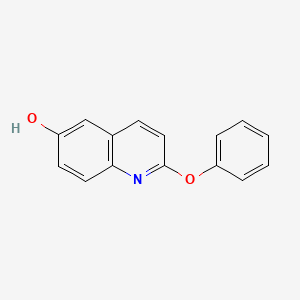

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
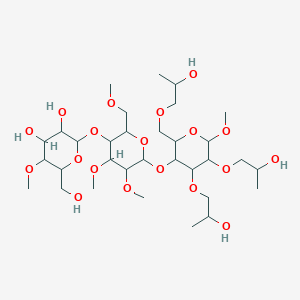


![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)

